4,4'-Bis(dimethylethoxysilyl)biphenyl

Overview

Description

Scientific Research Applications

Crystal and Molecular Structures

The compound 4,4'-Bis(dimethylethoxysilyl)biphenyl has been studied for its crystal and molecular structures. Specifically, it has been reported that a combination of O-H...O hydrogen bonds and C-H...π interactions results in the formation of sheets of enantiomeric pairs of helices in these compounds, which are then linked into a continuous three-dimensional network. Such structural properties may be crucial for understanding the material's chemical behavior and potential applications in various fields, such as materials science or nanotechnology (Goodgame et al., 2000).

Corrosion Inhibitors for Carbon Steel

Benzidine derivatives, including Bis(4(dimethylamino)benzylidene)biphenyl-4,4′-diamine (DBB), have been evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds show good inhibition efficiency, and their adsorption on the steel surface follows the Langmuir adsorption model. Although not directly related to 4,4'-Bis(dimethylethoxysilyl)biphenyl, this study indicates the potential of biphenyl derivatives in corrosion protection, which might be an area of interest for further investigation with 4,4'-Bis(dimethylethoxysilyl)biphenyl (Bedair et al., 2020).

Synthesis and Characterization in Polymeric Materials

The synthesis and characterization of polymers derived from biphenyl compounds, including 4,4'-Bis(dimethylethoxysilyl)biphenyl, have been a subject of research. These studies focus on the creation of novel materials with potential applications in areas like optoelectronics. For instance, polyaspartimides derived from dimethyl biphenyl compounds have been synthesized and characterized, showing good solubility in various solvents and moderate thermal stability (Liaw et al., 1999).

Optoelectronic Applications

Novel triarylamine derivatives with dimethylamino substituents based on biphenyl structures have been synthesized and characterized for application in optoelectronic devices. These compounds exhibit high average coloration efficiency and electrochemical stability, indicating their potential in devices like electrochromic and electrofluorochromic devices (Wu et al., 2019).

Electron Spin Resonance Studies

Biphenyl compounds have been analyzed through electron spin resonance (ESR) studies to understand the delocalization of spin density and the rate of electron transfer between biphenyl sub-units. These studies are crucial for applications in fields like materials science and electronics, where understanding the electron transfer properties of materials is essential (Correa-Duran et al., 1973).

Anti-Cancer Studies

While not directly related to 4,4'-Bis(dimethylethoxysilyl)biphenyl, studies on biphenyl derivatives have shown potential anti-cancer properties. These studies may pave the way for further research into the bioactivity of biphenyl compounds, including 4,4'-Bis(dimethylethoxysilyl)biphenyl, in medical and pharmaceutical applications (Grafa et al., 2022).

Safety And Hazards

4,4’-Bis(dimethylethoxysilyl)biphenyl can cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this chemical . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

properties

IUPAC Name |

ethoxy-[4-[4-[ethoxy(dimethyl)silyl]phenyl]phenyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2Si2/c1-7-21-23(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)24(5,6)22-8-2/h9-16H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXHBWCRAYPDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

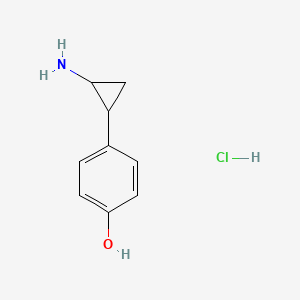

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)

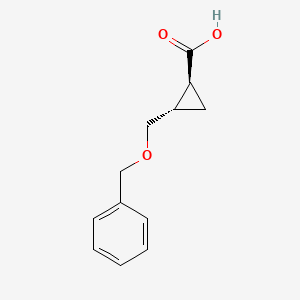

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)